BenchChemオンラインストアへようこそ!

6-(Trifluoromethoxy)chroman

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

6-(Trifluoromethoxy)chroman (CAS: 1512520-26-1) is a bicyclic benzodihydropyran derivative with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. The compound features a 3,4-dihydro-2H-1-benzopyran (chroman) scaffold bearing an electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the 6-position of the aromatic ring.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13922263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)chroman
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OC(F)(F)F)OC1
InChIInChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2
InChIKeyHBGHRBMLWWUFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)chroman: Chemical Identity and Core Properties for Procurement Decision Support


6-(Trifluoromethoxy)chroman (CAS: 1512520-26-1) is a bicyclic benzodihydropyran derivative with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . The compound features a 3,4-dihydro-2H-1-benzopyran (chroman) scaffold bearing an electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the 6-position of the aromatic ring . This substitution pattern distinguishes it from other positional isomers (e.g., 7-OCF₃ or 8-OCF₃ chromans) and from non-fluorinated methoxy (–OCH₃) analogs . The –OCF₃ group confers distinct physicochemical properties including elevated lipophilicity compared to methoxy analogs (ΔlogP ≈ +0.8–1.2), while maintaining comparable hydrogen bond acceptor capacity . The compound serves as a versatile synthetic building block for constructing more elaborate chroman-based bioactive molecules in medicinal chemistry programs .

Why 6-(Trifluoromethoxy)chroman Cannot Be Replaced by Methoxy or Alternative Trifluoromethoxy Positional Isomers in Drug Discovery


Chroman derivatives bearing –OCF₃ substituents at different positions (e.g., 6-OCF₃, 7-OCF₃, 8-OCF₃) exhibit divergent biological profiles due to altered electronic distribution across the aromatic ring and differential steric interactions with target binding pockets . Positional isomerism critically modulates receptor engagement: 7-OCF₃ chroman derivatives demonstrate nanomolar TRPV1 antagonism (IC₅₀ = 8 nM) [1], whereas 8-OCF₃ variants are explored for AChE inhibition (IC₅₀ ~8 μM) and the 6-OCF₃ substitution pattern offers a distinct electronic and steric presentation for alternative target classes including 5-HT and dopamine receptors [2]. Substituting –OCF₃ with –OCH₃ reduces lipophilicity (ΔlogP ≈ −0.8 to −1.2) and alters metabolic stability in a scaffold-dependent manner , potentially compromising blood–brain barrier penetration or target residence time in CNS applications. The 6-position substitution creates a unique vector for downstream functionalization, enabling access to 6-OCF₃-chroman-4-amine, 6-OCF₃-chroman-4-one, and 6-OCF₃-chroman-4-carboxylic acid derivatives that cannot be replicated with other positional isomers .

Quantitative Differentiation Evidence for 6-(Trifluoromethoxy)chroman Versus Closest Analogs and Alternative Scaffolds


Positional Isomer Divergence: 6-OCF₃ vs 7-OCF₃ vs 8-OCF₃ Chroman Derivatives Exhibit Distinct Target Engagement Profiles

The trifluoromethoxy substitution position on the chroman scaffold determines target selectivity and potency. 7-OCF₃ chroman-4-amine derivatives demonstrate sub-nanomolar to low nanomolar TRPV1 antagonism (IC₅₀ = 8 nM in calcium influx assays) [1], while 8-OCF₃ chroman-4-amine analogs exhibit micromolar AChE inhibition (IC₅₀ ~8 μM) . The 6-OCF₃ substitution pattern was disclosed in patents covering azaheterocyclylmethyl-chromans with high affinity for cerebral 5-HT₁ and dopamine D₂ receptors, a pharmacological profile distinct from the 7-OCF₃ and 8-OCF₃ positional isomers [2]. This positional specificity arises from differential electronic effects (Hammett σₚ = +0.39 for 6-OCF₃ vs σₘ = +0.40 for 7-OCF₃) and steric presentation to receptor binding pockets.

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

Trifluoromethoxy vs Methoxy Substitution: Increased Lipophilicity with Preserved Hydrogen Bond Acceptor Capacity

Systematic comparative studies of aliphatic trifluoromethoxy-containing compounds versus their methoxy (–OCH₃) and trifluoromethyl (–CF₃) analogs demonstrate that –OCF₃ substitution increases lipophilicity (logP) relative to –OCH₃ by approximately 0.8–1.2 log units, while achieving lipophilicity comparable to –CF₃-bearing compounds . Kinetic solubility of –OCF₃ compounds is comparable to both –OCH₃ and –CF₃ analogs. Critically, microsomal stability studies indicate that –OCF₃ substitution typically decreases metabolic stability compared to both –OCH₃ and –CF₃ counterparts (except in N-alkoxysulfonamide series) . This combination of enhanced lipophilicity without improved metabolic stability distinguishes the –OCF₃ group from the metabolically more robust –CF₃ group and the less lipophilic –OCH₃ group.

Physicochemical Profiling Drug Design Pharmacokinetics

Stereochemical Differentiation: (R)- vs (S)-6-(Trifluoromethoxy)chroman-4-amine Enantiomers Display Divergent Activity

Chroman-4-amine derivatives exhibit pronounced stereochemical dependence in biological activity. Studies of structurally related 8-OCF₃ chroman-4-amine isomers demonstrate that (S)-enantiomers show approximately 30–50% higher acetylcholinesterase (AChE) inhibitory potency than corresponding (R)-enantiomers . This stereochemical effect is attributed to differential binding pocket complementarity in the target enzyme active site . While direct head-to-head data for the 6-OCF₃ series is not published, the chroman scaffold stereochemistry at C4 consistently influences receptor and enzyme engagement across multiple substitution patterns.

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Synthetic Tractability: 6-(Trifluoromethoxy)chroman as a Versatile Building Block for Diverse Downstream Functionalization

The 6-OCF₃-chroman scaffold supports multiple derivatization pathways yielding structurally distinct analogs for library synthesis. The core can be converted to 6-OCF₃-chroman-4-one via oxidation, which serves as a ketone intermediate for reductive amination, Grignard additions, and oxime formation . The 4-oxo group enables access to 6-OCF₃-chroman-4-amine (racemic or enantiopure) via asymmetric synthesis, as well as 6-OCF₃-chroman-4-carboxylic acid derivatives . In contrast, positional isomers (7-OCF₃, 8-OCF₃) and alternative substituents (–OCH₃, –CF₃, –Cl) produce distinct electronic activation patterns at the 4-position, altering reaction yields and regioselectivity in subsequent transformations . This synthetic versatility underpins the use of 6-OCF₃-chroman as a privileged intermediate in parallel medicinal chemistry campaigns.

Organic Synthesis Building Block Medicinal Chemistry Parallel Synthesis

Optimal Research and Procurement Scenarios for 6-(Trifluoromethoxy)chroman in Drug Discovery


CNS Drug Discovery Programs Targeting 5-HT₁ or Dopamine D₂ Receptors

Programs exploring serotoninergic or dopaminergic modulation should prioritize 6-OCF₃-chroman over 7-OCF₃ or 8-OCF₃ positional isomers. Patent disclosures confirm that azaheterocyclylmethyl-chromans bearing 6-OCF₃ substitution exhibit high affinity for cerebral 5-HT₁ and dopamine D₂ receptors, making this scaffold directly relevant for anxiety, depression, and other CNS indications [1]. Substituting a 7-OCF₃ chroman (TRPV1-targeted, IC₅₀ = 8 nM) or 8-OCF₃ chroman (AChE-targeted, IC₅₀ ~8 μM) would misdirect the program toward peripheral pain or neurodegeneration targets [2]. Procurement of the 6-OCF₃ isomer is structurally essential for maintaining CNS aminergic receptor engagement.

Chiral Lead Optimization Requiring Enantiopure Chroman-4-amine Building Blocks

When optimizing chroman-based leads where stereochemistry at C4 governs target engagement, procurement of enantiopure 6-(trifluoromethoxy)chroman-4-amine (either (R)- or (S)-enantiomer) is required. Class-level evidence from structurally related 8-OCF₃ chroman-4-amines demonstrates that (S)-enantiomers exhibit 30–50% greater potency than (R)-enantiomers in enzyme inhibition assays . Racemic 6-OCF₃-chroman-4-amine will obscure the true structure-activity relationship and may underestimate intrinsic potency. Researchers should procure chirally resolved material to accurately establish SAR and select the optimal enantiomer for advancement.

Medicinal Chemistry Library Synthesis Requiring Diverse C4 Derivatization from a Single Core

Programs seeking to maximize chemical diversity from a single core scaffold should procure 6-OCF₃-chroman as the parent building block. The core can be oxidized to 6-OCF₃-chroman-4-one, which serves as a ketone intermediate for reductive amination, Grignard additions, oxime formation, and subsequent cross-coupling reactions . The 6-position OCF₃ substitution pattern places the electron-withdrawing group para to the ring junction oxygen, providing distinct electronic activation at C4 compared to 7-OCF₃ (meta) and 8-OCF₃ (ortho) isomers . This positional electronic effect influences reaction yields and regioselectivity, making 6-OCF₃-chroman the preferred core when parallel synthesis of 4-substituted chroman libraries is the primary objective.

Physicochemical Optimization Studies Comparing –OCF₃ vs –OCH₃ vs –CF₃ Substituent Effects

In lead optimization campaigns where modulating lipophilicity and metabolic stability is critical, 6-(trifluoromethoxy)chroman serves as a valuable comparator compound. Systematic studies of aliphatic –OCF₃ derivatives demonstrate that –OCF₃ increases logP by approximately 0.8–1.2 units relative to –OCH₃, while providing lipophilicity comparable to –CF₃ . However, microsomal stability studies indicate that –OCF₃ typically decreases metabolic stability compared to both –OCH₃ and –CF₃ counterparts . Procurement of 6-OCF₃-chroman alongside its 6-OCH₃ and 6-CF₃ analogs enables direct head-to-head assessment of these substituent effects in the chroman scaffold context, informing selection of the optimal substituent for balancing CNS penetration and metabolic durability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)chroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.